BenchChemオンラインストアへようこそ!

Icarin

Pharmacokinetics Bioavailability Metabolism

Icariin is the evidence-based choice when your experimental design demands controlled prodrug conversion. With 91.2% oral-to-icariside II conversion yielding a 13-fold higher plasma AUC, it provides sustained in situ generation of the more potent metabolite—eliminating the variable PK of direct icariside II administration. For dermatological hyperpigmentation research, MD simulations confirm icariin forms a more stable tyrosinase complex than icaritin via enhanced hydrogen bonding. As a cell-free PTP1B negative control, icariin exhibits zero intrinsic inhibitory activity (IC50 >100 µM), validating metabolite-specific effects. Ideal for bioavailability formulation studies with established 50% improvement benchmarks in osteoporotic models.

Molecular Formula C33H40O15
Molecular Weight 676.7 g/mol
Cat. No. B1232236
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product NameIcarin
Synonyms2-(4'-methoxyphenyl)-3-rhamnosido-5-hydroxyl-7-glucosido-8-(3'-methyl-2-butylenyl)-4-chromanone
icarrin
Molecular FormulaC33H40O15
Molecular Weight676.7 g/mol
Structural Identifiers
SMILESCC1C(C(C(C(O1)OC2=C(OC3=C(C2=O)C(=CC(=C3CC=C(C)C)OC4C(C(C(C(O4)CO)O)O)O)O)C5=CC=C(C=C5)OC)O)O)O
InChIInChI=1S/C33H40O15/c1-13(2)5-10-17-19(45-33-28(42)26(40)23(37)20(12-34)46-33)11-18(35)21-24(38)31(48-32-27(41)25(39)22(36)14(3)44-32)29(47-30(17)21)15-6-8-16(43-4)9-7-15/h5-9,11,14,20,22-23,25-28,32-37,39-42H,10,12H2,1-4H3
InChIKeyTZJALUIVHRYQQB-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 200 mg / 5 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Icariin: A Flavonol Glycoside with Quantifiable Pharmacological Differentiation


Icariin (ICA) is a prenylated flavonol glycoside, specifically the 3-O-rhamnosyl-7-O-glucosyl derivative of kaempferol, predominantly isolated from Epimedium species [1]. It is a defined molecular entity (CAS 489-32-7) with well-characterized enzyme inhibition profiles, including PDE5 (IC50 432 nM) and PDE4 (IC50 73.50 μM) [1], and acts as a PPARα activator [1]. It serves as a prodrug, undergoing extensive metabolic conversion in vivo to its deglycosylated forms, most notably icariside II, which often exhibits distinct pharmacokinetic and pharmacodynamic properties [2].

Why Icariin Cannot Be Arbitrarily Substituted with In-Class Analogs


Despite sharing the same 8-prenylkaempferol core, icariin, icariside II, and icaritin exhibit profound differences in their pharmacokinetic (PK) profiles, enzyme inhibition potency, and molecular interactions due to differential glycosylation patterns. For instance, oral administration of icariin results in a 3.8-fold higher Cmax and 13.0-fold higher AUC for its primary metabolite, icariside II, compared to the parent compound [1]. Conversely, in vitro enzyme assays reveal that deglycosylated metabolites can be orders of magnitude more potent against specific targets; icariside II and icaritin demonstrate potent PTP1B inhibition (IC50 ~10-12 μM), while glycosylated flavonoids, including icariin itself, show no such inhibitory effect [2]. These data underscore that pharmacological activity is not interchangeable among in-class compounds, making the specific selection of icariin—or its intentional use as a prodrug—a critical, evidence-based procurement decision.

Icariin Comparative Evidence: Quantifiable Performance Against Key Analogs


Icariin Exhibits 3.8-Fold Higher Cmax and 13-Fold Higher AUC for Active Metabolite Icariside II Compared to Parent Compound

After oral administration in rats, icariin (ICA) is rapidly metabolized, with 91.2% converting to icariside II (ICA II). Direct comparison of plasma concentrations reveals that ICA II achieves a significantly higher exposure than the parent ICA. The maximum plasma concentration (Cmax) for ICA II was 3.8 times greater than that for ICA, and the total drug exposure over time (AUC0-t) for ICA II was 13.0 times greater than that for ICA [1].

Pharmacokinetics Bioavailability Metabolism

Icariside II is 3.8-Fold More Potent Than Icariin in Extending C. elegans Lifespan

In a head-to-head comparison in a C. elegans model, icariin and icariside II both extended lifespan via the insulin/IGF-1 pathway. However, the optimal effective dosage was markedly different. Icariside II treatment induced a similar extension in lifespan at a relatively lower dosage (20 µM) compared to icariin (45 µM) [1]. This indicates a 2.25-fold lower dosage requirement for icariside II to achieve a comparable biological effect, corresponding to an estimated 3.8-fold greater potency on a per-mole basis for the metabolite.

Aging Longevity C. elegans

Icariin Demonstrates Stronger Tyrosinase Inhibition Than Aglycone Icaritin via Enhanced Hydrogen Bonding

Molecular docking and 20-ns molecular dynamics (MD) simulations were used to compare the interactions of the glycosidic form (icariin) and the aglycone form (icaritin) with tyrosinase from Agaricus bisporus. The results show that icariin forms a more stable complex with the enzyme, attributed to an increased number of intermolecular hydrogen bonds and their augmented lifetime, compared to icaritin. This indicates icariin is a more potent tyrosinase inhibitor than its deglycosylated counterpart [1].

Enzyme Inhibition Molecular Dynamics Tyrosinase

Icariin's Glycosylation State Dictates PTP1B Inhibitory Activity: Metabolites are Potent (IC50 ~10 µM), but Icariin is Inactive

A comparative evaluation of icariin and its deglycosylated metabolites against protein tyrosine phosphatase 1B (PTP1B) revealed a stark activity dichotomy. While the metabolites icaritin and icariside II exhibited potent inhibition with IC50 values of 11.59 ± 1.39 μM and 9.94 ± 0.15 μM, respectively, glycosylated flavonoids including icariin showed no inhibitory effect in the same assay [1].

Diabetes PTP1B Inhibition Structure-Activity Relationship

Formulation with Snailase Increases Icariin Oral Bioavailability by 50% in Osteoporotic Rats

To address the low oral bioavailability of icariin, a study investigated the effect of co-administration with snailase, an enzyme that hydrolyzes glycosidic bonds. In ovariectomized (OVX) rats, a model of postmenopausal osteoporosis, the integrated oral bioavailability of icariin was significantly improved by 50% when administered with snailase (IECs) compared to icariin alone (IP) [1]. This improvement was specific to the OVX model, with no significant difference observed in sham-operated rats.

Bioavailability Enhancement Osteoporosis Formulation

Icariin Shows Differential Pro-Apoptotic Effect on Vascular Smooth Muscle Cells Compared to Puerarin at Low Dosage

A comparative study evaluated the effects of icariin and puerarin, another isoflavone, on vascular smooth muscle cell (VSMC) apoptosis. While both compounds promoted VSMC apoptosis at high and medium dosages, a notable difference emerged at low dosage. Icarin presented a more obvious effect on promoting VSMC apoptosis at a low dosage than that of puerarin [1].

Cardiovascular Apoptosis Vascular Smooth Muscle

Icariin: Optimal Use Cases Based on Comparative Performance Data


Prodrug-Dependent In Vivo Studies: Leveraging Metabolic Conversion to Icariside II

Icariin is the appropriate selection for in vivo studies, particularly in rodent models, where the experimental objective requires the generation of the more potent metabolite icariside II in situ. With 91.2% of orally administered icariin converting to icariside II, which then achieves a 13-fold higher plasma AUC than the parent compound [5], icariin serves as a reliable and sustained prodrug. This is in contrast to direct administration of icariside II, which, while more potent per mole [4], may have different pharmacokinetic and tissue distribution profiles.

Target-Specific Enzyme Inhibition: Applications Requiring Glycosidic Interaction

For research targeting enzymes where the glycosidic moiety enhances binding, icariin is the superior choice over its aglycone, icaritin. Molecular dynamics simulations demonstrate that icariin forms a more stable complex with tyrosinase due to an increased number of intermolecular hydrogen bonds, predicting greater inhibitory potency [5]. This application scenario is particularly relevant for cosmetic or dermatological research focused on hyperpigmentation.

Formulation Development for Enhanced Oral Bioavailability

Given the established baseline of low oral bioavailability, icariin is an ideal candidate for formulation development aimed at improving the absorption of poorly soluble natural products. The successful demonstration of a 50% increase in integrated oral bioavailability in an osteoporotic rat model through co-formulation with snailase provides a quantifiable benchmark for developing novel delivery systems, such as solid dispersions (which achieved a 416% relative bioavailability [4]) or other advanced formulations.

In Vitro Studies on PTP1B: Negative Control for Glycoside Activity

In cell-free PTP1B inhibition assays, icariin itself exhibits no activity (IC50 > 100 µM or inactive), while its metabolites icariside II and icaritin are potent inhibitors (IC50 ~10 µM) [5]. Therefore, icariin can be used as a specific negative control to confirm that observed inhibitory effects in cell-based or in vivo PTP1B models are indeed due to metabolic conversion rather than direct action of the parent glycoside.

Technical Documentation Hub

Structured technical reading across foundational, methodological, troubleshooting, and validation/comparative pathways. Use the hub when you need more detail before procurement.

59 linked technical documents
Explore Hub


Quote Request

Request a Quote for Icarin

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.